molecular formula C15H24ClNO2 B1488011 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride CAS No. 1220019-58-8

2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride

Cat. No.: B1488011
CAS No.: 1220019-58-8
M. Wt: 285.81 g/mol
InChI Key: XJCXKXSZZJDHAN-UHFFFAOYSA-N
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Description

2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C₁₄H₂₄ClNO₂. It is a derivative of phenyl ether and piperidine, featuring a methoxy group and a propyl group on the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride typically involves the following steps:

  • Phenol Derivative Preparation: The starting material is a phenol derivative, which undergoes a substitution reaction to introduce the propyl group.

  • Ethers Formation: The phenol derivative is then reacted with an appropriate piperidine derivative to form the ether linkage.

  • Methoxy Group Introduction: The methoxy group is introduced through a methylation reaction.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale chemical reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can be performed to reduce the piperidine ring.

  • Substitution Reactions: Substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution Reactions: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Phenolic derivatives and quinones.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, phenolic ethers, and methoxy-substituted phenyl compounds.

  • Uniqueness: The presence of both the methoxy and propyl groups on the phenyl ring, along with the piperidine moiety, gives this compound distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-methoxy-4-propylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-3-5-12-7-8-14(15(10-12)17-2)18-13-6-4-9-16-11-13;/h7-8,10,13,16H,3-6,9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCXKXSZZJDHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC2CCCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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